3,4-Dichloro-5-(chlorosulfonyl)benzoic acid
Description
Properties
IUPAC Name |
3,4-dichloro-5-chlorosulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O4S/c8-4-1-3(7(11)12)2-5(6(4)9)15(10,13)14/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMACKMPNYCQJNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596792 | |
| Record name | 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151104-67-5 | |
| Record name | 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
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Catalyst : Sodium sulfate (Na₂SO₄) is employed to enhance reaction efficiency.
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Temperature : The reaction is conducted at 145°C to ensure complete dissolution of reactants and optimal sulfonation.
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Solvent : N-Methylpyrrolidone (NMP) serves as the solvent due to its high boiling point and compatibility with strong acids.
Procedure:
-
Sulfonation :
-
Workup :
Key Data:
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Purity (HPLC) | >95% |
| Reaction Time | 5–6 hours |
Multi-Step Synthesis via Diazotization and Sulfonation
An alternative route involves the diazotization of 3,4-dichloroanthranilic acid followed by sulfonation. This method is advantageous for scalability and purity control.
Reaction Steps
Procedure:
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Diazonium Salt Formation :
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Sulfonation :
-
Isolation :
Key Data:
| Parameter | Value |
|---|---|
| Yield | 75–80% |
| Purity (HPLC) | >90% |
| Reaction Time | 8–10 hours |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Direct Sulfonation | High yield (85–90%) | Requires high temperatures (145°C) |
| Diazotization Route | Better purity control | Longer reaction time (8–10 hours) |
Industrial-Scale Considerations
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Catalyst Recycling : Sodium sulfate can be recovered and reused, reducing costs.
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Waste Management : Byproducts like HCl and SO₂ are neutralized using alkaline scrubbers.
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Safety Protocols : Use of corrosion-resistant reactors (e.g., glass-lined steel) is mandatory due to chlorosulfonic acid’s corrosivity.
Challenges and Mitigation Strategies
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Impurity Formation : Over-sulfonation may occur at temperatures >150°C, mitigated by precise temperature control.
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Moisture Sensitivity : The chlorosulfonyl group is hygroscopic; storage under anhydrous conditions is critical.
Recent Advances
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form 3,4-dichlorobenzoic acid by using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis Reactions: The chlorosulfonyl group can be hydrolyzed to form the corresponding sulfonic acid under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are used in anhydrous solvents.
Hydrolysis Reactions: Hydrolysis is typically carried out using aqueous acid or base solutions.
Major Products Formed:
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Sulfonate Derivatives: Formed through substitution reactions with alcohols.
3,4-Dichlorobenzoic Acid: Formed through reduction reactions.
Scientific Research Applications
Applications in Medicinal Chemistry
- Intermediate for Drug Synthesis :
- Autotaxin Inhibitors :
- Research indicates that derivatives of this compound can act as potent inhibitors of autotaxin (ATX), an enzyme linked to cancer metastasis and chemoresistance. Compounds structurally related to 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid have shown significant inhibitory activity against ATX in vitro, suggesting potential therapeutic applications in oncology .
Applications in Agrochemicals
The compound is also investigated for its potential use in agrochemicals:
- Herbicides and Pesticides : Due to its chlorinated structure, it may exhibit herbicidal or pesticidal properties. Research is ongoing to evaluate its effectiveness against various plant pathogens and pests .
Case Study 1: Synthesis Optimization
A study focused on optimizing the synthesis of this compound demonstrated that adjusting the molar ratio of reactants and the reaction temperature could significantly enhance yield from approximately 49.5% to over 70%. This optimization is crucial for scaling production for pharmaceutical applications .
Case Study 2: Antitumor Activity
In a series of experiments aimed at evaluating the antitumor properties of compounds derived from this compound, researchers found that certain analogs exhibited IC50 values in the low nanomolar range against melanoma cells. These findings suggest that modifications to the basic structure can yield potent therapeutic agents for cancer treatment .
Data Table: Comparison of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Medicinal Chemistry | Intermediate for furosemide | Used in treating hypertension and edema |
| Medicinal Chemistry | Autotaxin inhibitors | Potential for cancer therapy |
| Agrochemicals | Herbicide/Pesticide research | Investigating effectiveness against pests |
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives, such as sulfonamides and sulfonates, which can interact with biological targets or be used in material applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 3,4-dichloro-5-(chlorosulfonyl)benzoic acid with structurally related sulfonamide/chlorosulfonyl benzoic acid derivatives:
Pharmacokinetic and ADMET Profiles
- However, its derivatives (e.g., ABT-639) exhibit favorable ADMET profiles, with optimized solubility and low CYP450 inhibition .
- Compound 3c : Demonstrates high in vitro antidiabetic activity but requires further in vivo validation for drug-likeness (e.g., bioavailability, toxicity) .
- 2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoic Acid: Market reports highlight its regional demand in Europe and Asia, driven by its use in niche therapeutic applications .
Biological Activity
3,4-Dichloro-5-(chlorosulfonyl)benzoic acid is a compound that belongs to the class of benzoic acid derivatives, which are known for their diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula : CHClOS
- Molecular Weight : 239.08 g/mol
This compound contains two chlorine atoms and a chlorosulfonyl group, which may contribute to its biological activity through various mechanisms.
The biological activity of this compound has been linked to its interaction with various cellular pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit enzymes involved in critical biological processes. For instance, related benzoic acid derivatives have been reported to enhance the activity of proteolytic enzymes such as cathepsins B and L, which play roles in protein degradation and autophagy .
- Modulation of Protein Degradation Pathways : Research indicates that certain benzoic acid derivatives can activate the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are essential for maintaining cellular homeostasis and regulating protein turnover .
Therapeutic Applications
- Anti-Cancer Activity : Some studies suggest that compounds similar to this compound exhibit anti-cancer properties by inhibiting tumor cell invasion and metastasis. For example, related compounds have demonstrated effectiveness in reducing chemotherapeutic resistance in breast cancer cells .
- Neuroprotective Effects : The modulation of cathepsins may also imply potential neuroprotective effects, as these enzymes are involved in neurodegenerative processes. Enhancing their activity could be beneficial in conditions associated with protein misfolding and aggregation.
Study 1: Inhibition of Autotaxin
A study focused on the synthesis of various benzoic acid derivatives, including this compound, identified its potential as an autotaxin inhibitor. Autotaxin is involved in tumor progression and metastasis. The compound exhibited significant inhibitory activity with an IC50 value indicating potent efficacy against A2058 human melanoma cells in vitro .
Study 2: Proteostasis Network Modulation
Research evaluating the effects of benzoic acid derivatives on proteostasis revealed that this compound could enhance proteasomal activity while modulating autophagy pathways. This dual action suggests its potential as a therapeutic agent for age-related diseases where protein homeostasis is disrupted .
Data Table: Biological Activities of Related Compounds
Q & A
Q. Key Parameters :
How can researchers characterize the purity and structural integrity of this compound?
Basic Research Question
A combination of spectroscopic and chromatographic methods is critical:
- NMR Spectroscopy :
- ¹H NMR : Absence of aromatic proton signals confirms substitution at positions 3, 4, and 5.
- ¹³C NMR : Peaks at ~165 ppm (carboxylic acid), ~140 ppm (sulfonyl chloride) .
- IR Spectroscopy : Bands at 1750 cm⁻¹ (C=O), 1370 cm⁻¹ (S=O), and 750 cm⁻¹ (C-Cl) .
- HPLC : Use C18 columns with UV detection (254 nm) to confirm >98% purity .
Q. Reference Data :
| Technique | Expected Signals | Source |
|---|---|---|
| ¹H NMR | No aromatic H (δ 7-8 ppm) | |
| IR | 1750 cm⁻¹ (C=O) |
What are the stability considerations for storing this compound?
Basic Research Question
The sulfonyl chloride group is hydrolytically sensitive. Best practices include:
Q. Degradation Products :
| Condition | Degradation Pathway | Observed Byproduct |
|---|---|---|
| Moisture | Hydrolysis | 3,4-Dichloro-5-sulfobenzoic acid |
How does the reactivity of the chlorosulfonyl group in this compound compare to other electrophilic moieties?
Advanced Research Question
The chlorosulfonyl group undergoes nucleophilic substitution more readily than chloro or fluoro substituents due to its strong electron-withdrawing nature:
Q. Kinetic Data :
| Reaction | Nucleophile | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|---|
| With NH₃ | 0.15 | |
| With H₂O | 0.02 |
What computational approaches are suitable for predicting the reactivity of this compound?
Advanced Research Question
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying electrophilic hotspots (e.g., sulfonyl chloride) .
- Retrosynthetic Analysis : AI tools (e.g., Synthia, Reaxys) propose synthetic routes using similarity scores (>0.9 for analogs like 4-(chlorosulfonyl)-3-fluorobenzoic acid) .
Q. Case Study :
| Software | Predicted Route | Confidence Score |
|---|---|---|
| Reaxys | Chlorosulfonation → Halogenation | 85% |
How can researchers resolve discrepancies in spectroscopic data for this compound?
Advanced Research Question
Contradictions may arise from polymorphic forms or degradation. Mitigation strategies:
- Multi-Technique Validation : Cross-check NMR, IR, and mass spectrometry with reference databases (NIST, PubChem) .
- Thermal Analysis : TGA/DSC to detect hydrate formation (endothermic peaks ~100°C) .
Example : A reported ¹³C NMR shift at 142 ppm (vs. 140 ppm predicted) may indicate trace moisture; repeat analysis under strict anhydrous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
